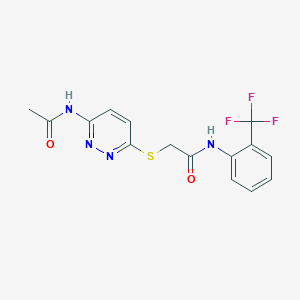
2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide" belongs to a class of organic molecules that have garnered interest for their potential biological and chemical properties. These compounds are often synthesized for the exploration of their pharmacological activities and the study of their chemical and physical behaviors.
Synthesis Analysis
The synthesis of similar acetamide derivatives involves multiple steps, including condensation reactions, aminolysis, and sometimes cyclization to introduce various functional groups that contribute to the molecule's biological activity and structural complexity. For example, compounds have been synthesized by reacting intermediates like chloroacetamides with different substituted anilines, followed by aminolysis and alkylation processes to introduce specific thio and phenyl groups (Shruthi et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, is crucial for confirming the synthesized compound's structure. Density Functional Theory (DFT) studies and single-crystal X-ray diffraction analyses help in understanding the precise molecular geometry, electron distribution, and conformational stability of such compounds (Geng et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can include nucleophilic substitution, oxidation, and reduction, which modify the molecule's functional groups to alter its chemical properties. The reactivity of such compounds often depends on the electron-withdrawing or donating nature of the substituents attached to the acetamide core.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are analyzed through various spectroscopic and crystallographic techniques. These properties are influenced by the molecular structure and the presence of specific functional groups (Ping, 2007).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis of Novel Compounds
The reactivity of certain acetamide derivatives has been studied, leading to the synthesis of compounds with potential antimicrobial activity. For instance, acetamide derivatives reacted with aminopyridine to produce compounds that displayed significant antimicrobial properties against various strains. Computational calculations supported the experimental findings, suggesting a correlation between structure and activity (Fahim & Ismael, 2019).
Antibacterial Agents
Some fluorine-substituted compounds, derived from the reaction of acetamide with aminopyridine, showed interesting antibacterial activity against a range of bacteria. These findings suggest potential applications in developing new antibacterial drugs (Alharbi & Alshammari, 2019).
Antitumor and Insecticidal Assessment
Antitumor Activity
Research into the structure-activity relationships of certain compounds, including those related to the given chemical, has led to insights into improving metabolic stability and in vitro efficacy for potential antitumor applications. This work has involved exploring alternative heterocyclic analogues to enhance the metabolic profile of these compounds (Stec et al., 2011).
Insecticidal Properties
The synthesis of heterocycles incorporating a thiadiazole moiety from certain acetamide precursors has been investigated for their insecticidal properties against pests like the cotton leafworm. These studies have contributed to the development of new compounds with potential applications in pest control (Fadda et al., 2017).
Propriétés
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c1-9(23)19-12-6-7-14(22-21-12)25-8-13(24)20-11-5-3-2-4-10(11)15(16,17)18/h2-7H,8H2,1H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHVJJQZEXLGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

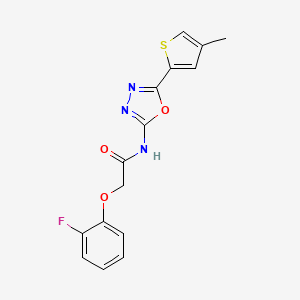
![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
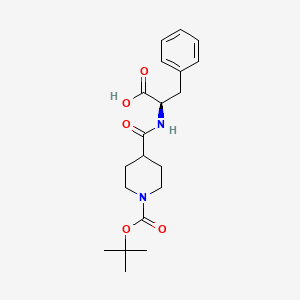

![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)
![Ethyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2498402.png)
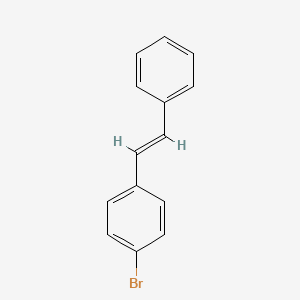
![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)
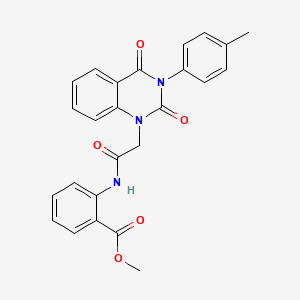
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)